molecular formula C9H13F3O3 B13601205 4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid

4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid

Cat. No.: B13601205
M. Wt: 226.19 g/mol
InChI Key: HCQCGVZVZRRJNF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid is an organic compound with the molecular formula C9H13F3O3 It is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

4,4,4-trifluoro-3-(oxan-3-yl)butanoic acid

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)7(4-8(13)14)6-2-1-3-15-5-6/h6-7H,1-5H2,(H,13,14)

InChI Key

HCQCGVZVZRRJNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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